molecular formula C11H8N2 B172971 7-Aminonaphthalene-2-carbonitrile CAS No. 129667-71-6

7-Aminonaphthalene-2-carbonitrile

Cat. No.: B172971
CAS No.: 129667-71-6
M. Wt: 168.19 g/mol
InChI Key: KHRBAKUZKKDCGB-UHFFFAOYSA-N
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Description

7-Aminonaphthalene-2-carbonitrile is an organic compound with the molecular formula C11H8N2. It is a derivative of naphthalene, characterized by the presence of an amino group at the 7th position and a nitrile group at the 2nd position. This compound is known for its applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminonaphthalene-2-carbonitrile can be achieved through several methods. One notable method involves the reaction of 2-vinylbenzonitriles with 2-lithioacetonitrile. This reaction leads to the formation of 1-amino-4-aryl-3,4-dihydronaphthalene-2-carbonitriles in good yields . Another approach involves the reaction of 2-(1-aryl-2-methoxyethenyl)benzonitriles with 2-lithioacetonitrile, resulting in the formation of 1-amino-4-arylnaphthalene-2-carbonitriles .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow synthesis and catalytic processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 7-Aminonaphthalene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of diamino derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted naphthalene derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, sulfonyl chlorides, and acyl chlorides under appropriate conditions.

Major Products: The major products formed from these reactions include naphthoquinone derivatives, diamino derivatives, and various substituted naphthalene compounds.

Scientific Research Applications

7-Aminonaphthalene-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Aminonaphthalene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may interact with cellular proteins and nucleic acids, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

  • 1-Aminonaphthalene-2-carbonitrile
  • 2-Aminonaphthalene-1-carbonitrile
  • 4-Aminonaphthalene-2-carbonitrile

Comparison: Compared to these similar compounds, 7-Aminonaphthalene-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.

Properties

IUPAC Name

7-aminonaphthalene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c12-7-8-1-2-9-3-4-11(13)6-10(9)5-8/h1-6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRBAKUZKKDCGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562930
Record name 7-Aminonaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129667-71-6
Record name 7-Amino-2-naphthalenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129667-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Aminonaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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